Potassium (4-benzyloxyphenyl)trifluoroborate
Overview
Description
Potassium (4-benzyloxyphenyl)trifluoroborate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters as it is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .
Synthesis Analysis
These bench-stable Potassium Organotrifluoroborates are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond-forming reactions . Importantly, these reagents are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .
Molecular Structure Analysis
The molecular formula of Potassium (4-benzyloxyphenyl)trifluoroborate is C13H11BF3KO . The molecular weight is 290.13 .
Chemical Reactions Analysis
Potassium Organotrifluoroborates are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond-forming reactions . They are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .
Physical And Chemical Properties Analysis
The molecular weight of Potassium (4-benzyloxyphenyl)trifluoroborate is 290.13 .
Scientific Research Applications
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including Potassium (4-benzyloxyphenyl)trifluoroborate, have been extensively utilized in cross-coupling reactions. These compounds are particularly valuable in Suzuki-Miyaura coupling reactions, where they are cross-coupled with aryl and heteroaryl chlorides under phosphine-free conditions, providing an efficient route to biphenyls and diarylmethanes (Alacid & Nájera, 2008). Additionally, potassium vinyltrifluoroborate has been employed in Rh(III)-catalyzed annulations with benzamide derivatives, showcasing its versatility in generating 4-trifluoroboratotetrahydroisoquinolones with a regioisomerically complementary substitution pattern (Presset et al., 2013).
Organotrifluoroborate Chemistry
Research has also focused on the synthesis and application of potassium 1-(benzyloxy)alkyltrifluoroborates. These compounds serve as precursors for the stereospecific cross-coupling of secondary organotrifluoroborates, providing access to protected secondary alcohols with complete retention of stereochemistry (Molander & Wisniewski, 2012). This demonstrates the potential of potassium (4-benzyloxyphenyl)trifluoroborate in facilitating selective transformations, essential for synthesizing stereochemically defined organic molecules.
Wittig Reactions and Hydrolysis
Furthermore, potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides have been explored for their application in Wittig reactions, leading to the synthesis of unsaturated organotrifluoroborates via intermediate phosphorus ylides (Molander, Ham, & Canturk, 2007). The hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids has been studied in the context of Suzuki-Miyaura coupling, revealing insights into the "slow release" strategy of boronic acids in cross-coupling reactions (Lennox & Lloyd‐Jones, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;trifluoro-(4-phenylmethoxyphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11;/h1-9H,10H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDBNNXIBAIJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCC2=CC=CC=C2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635796 | |
Record name | Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-benzyloxyphenyl)trifluoroborate | |
CAS RN |
850623-47-1 | |
Record name | Potassium [4-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium [4-(benzyloxy)phenyl]trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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